molecular formula C16H15N5O2 B11344286 2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11344286
M. Wt: 309.32 g/mol
InChI Key: JIPJCATVFORLOP-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a tetrazole ring, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the phenoxy and tetrazole groups, followed by their coupling through an acetamide linkage. Common synthetic routes may include:

    Formation of Phenoxy Group: This can be achieved through the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy functionality.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azide and nitrile precursors under specific conditions.

    Coupling Reaction: The final step involves coupling the phenoxy and tetrazole intermediates through an acetamide linkage, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-(2-PROPEN-1-YL)PHENOL: Shares the benzotriazole and phenol functionalities.

    4-PHENYL-1H-1,2,3-TRIAZOLE DERIVATIVES: Similar in having a triazole ring and aromatic substituents.

Uniqueness

2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O2/c1-12-2-8-15(9-3-12)23-10-16(22)18-13-4-6-14(7-5-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

JIPJCATVFORLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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